SKF83959

Descripción general

Descripción

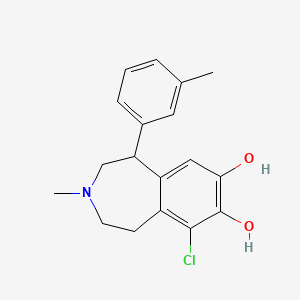

SKF-83959, también conocido como 6-cloro-7,8-dihidroxi-3-metil-1-(3-metilfenil)-2,3,4,5-tetrahidro-1H-3-benzazepina, es un derivado sintético de la benzazepina. Se utiliza principalmente en la investigación científica debido a sus propiedades farmacológicas únicas. SKF-83959 actúa como agonista en el heterómero del receptor de dopamina D1-D2 y se ha demostrado que modula los receptores sigma-1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SKF-83959 implica varios pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen:

Formación del núcleo de benzazepina: Esto se logra a través de una serie de reacciones de ciclización.

Introducción de los grupos cloro e hidroxilo: Estos grupos funcionales se introducen mediante reacciones selectivas de halogenación e hidroxilación.

Purificación final: El compuesto se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para SKF-83959 no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar recipientes de reacción más grandes y emplear técnicas de purificación a escala industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

SKF-83959 experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.

Reducción: El compuesto se puede reducir para eliminar el grupo cloro.

Sustitución: El grupo cloro se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.

Productos principales

Oxidación: Formación de quinonas.

Reducción: Formación de derivados desclorados.

Sustitución: Formación de derivados de benzazepina sustituidos.

Aplicaciones Científicas De Investigación

SKF-83959 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como una herramienta para estudiar las interacciones del receptor de dopamina y las vías de señalización.

Biología: Investigado por sus efectos en la señalización celular y la neuroprotección.

Medicina: Explorado por sus posibles efectos terapéuticos en enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer.

Mecanismo De Acción

SKF-83959 ejerce sus efectos principalmente a través de su acción sobre los receptores de dopamina. Actúa como un agonista completo en el protómero D1 y un agonista parcial de alta afinidad en el protómero D2. Además, modula los receptores sigma-1, que están involucrados en la neuroprotección y la señalización celular. El compuesto también inhibe los canales de sodio y los canales de potasio rectificadores retardados, lo que contribuye a sus efectos neuroprotectores .

Comparación Con Compuestos Similares

Compuestos similares

SKF-38393: Otro derivado de la benzazepina que actúa como un agonista parcial en los receptores de dopamina.

SCH-23390: Un antagonista selectivo del receptor de dopamina D1.

Quinpirole: Un agonista selectivo del receptor de dopamina D2.

Singularidad de SKF-83959

SKF-83959 es único debido a su acción dual en los receptores de dopamina D1 y D2 y su capacidad para modular los receptores sigma-1. Esta combinación de actividades lo convierte en una herramienta valiosa en la investigación y un posible candidato para aplicaciones terapéuticas .

Actividad Biológica

SKF83959 is an atypical dopamine D1 receptor agonist that has garnered attention for its diverse biological activities, particularly in the context of neuropharmacology. This article synthesizes findings from various studies to elucidate the compound's mechanisms, effects on behavior, and potential therapeutic applications.

This compound operates through multiple signaling pathways, primarily involving phosphatidylinositol-linked dopamine receptors. It has been shown to activate the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels and subsequent activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and other downstream effectors such as ERK1/2 and CREB .

Key Mechanisms:

- Dopamine D1 Receptor Agonism: this compound exhibits partial agonistic properties at D1 receptors, influencing dopaminergic signaling in various brain regions .

- Calcium Signaling: The compound enhances calcium influx through high-voltage-activated channels, which is crucial for its neurochemical effects .

- BDNF Pathway Activation: this compound promotes the synthesis of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and plasticity .

Behavioral Effects

Research has demonstrated that this compound affects operant behaviors in animal models, particularly in tasks designed to measure motivation and response patterns. Studies have highlighted its dose-dependent effects on behaviors such as lever pressing and locomotion.

Operant Behavior Studies:

- In a study involving male rats, this compound disrupted fixed-interval (FI) and differential reinforcement of low-rate (DRL) operant tasks. The drug reduced response rates without affecting spontaneous locomotor activity, indicating a specific impact on task-related behaviors .

- The compound's effects were linked to changes in protein expression levels of CaMKII and CREB in critical brain areas like the nucleus accumbens and dorsal striatum, suggesting a neurobiological basis for its behavioral impact .

Antidepressant Properties

Recent investigations have suggested that this compound may possess antidepressant-like effects. In forced swim tests (FST) and tail suspension tests (TST), it exhibited significant antidepressant activity, potentially through its influence on BDNF signaling pathways .

Findings from Antidepressant Studies:

- This compound administration resulted in increased BDNF levels in the hippocampus, correlating with enhanced neurogenesis and improved mood-related behaviors .

- The compound's ability to modulate both D1 receptor activity and BDNF synthesis positions it as a candidate for further research into depression treatments.

Case Studies and Research Findings

A summary of notable studies on this compound is presented below:

Propiedades

IUPAC Name |

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMYTVOBSFOHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043818 | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80751-85-5 | |

| Record name | 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80751-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 83959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF 83959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-83959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.